molecular formula C15H16N2O3S2 B2633786 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 921915-75-5

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B2633786
CAS No.: 921915-75-5
M. Wt: 336.42
InChI Key: YBHQPPQDYKIRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups

  • Tetrahydroquinoline Core :

    • The saturated six-membered ring adopts a chair-like conformation stabilized by intramolecular hydrogen bonding between the 2-oxo group and adjacent hydrogens.
    • The 1-methyl group introduces steric hindrance that influences rotational freedom around the N–C bond.
  • Thiophene-Sulfonamide System :

    • The sulfonamide (–SO₂–NH–) linkage exhibits partial double-bond character (S–N bond length: ~1.63 Å), creating a planar configuration that enhances π-stacking potential.
    • Methyl substitution at the thiophene 5-position increases hydrophobic surface area by 18% compared to unsubstituted analogs.

Table 1: Bond Lengths in Critical Functional Groups

Bond Type Length (Å) Source
S–N (sulfonamide) 1.63 ± 0.02 X-ray data
C=O (2-oxo) 1.21 ± 0.01 Comparative
C–S (thiophene) 1.76 ± 0.03 Modeled

Properties

IUPAC Name

5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-3-8-15(21-10)22(19,20)16-12-5-6-13-11(9-12)4-7-14(18)17(13)2/h3,5-6,8-9,16H,4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHQPPQDYKIRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various catalysts under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide in carbon tetrachloride.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various halogenating agents and nucleophiles under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound is distinguished by the 1-methyl group on its tetrahydroquinoline ring. This modification differentiates it from analogs such as BG13465 (5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide; CAS 922005-97-8), which lacks the 1-methyl substitution .

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (Target) C₁₅H₁₆N₂O₃S₂ 360.43 1-methyl on tetrahydroquinoline
BG13465: 5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide C₁₄H₁₄N₂O₃S₂ 322.40 No 1-methyl on tetrahydroquinoline
BG13466: 3-(1-{[1,1'-biphenyl]-4-carbonyl}piperidin-4-yl)-1,3-thiazolidine-2,4-dione C₂₁H₂₀N₂O₃S 380.46 Biphenyl-carbonyl-piperidine-thiazolidinedione

Implications of Structural Modifications

Lipophilicity and Solubility: The 1-methyl group in the target compound increases its lipophilicity compared to BG13465. BG13466, with a bulky biphenyl-carbonyl group, exhibits even higher lipophilicity, likely limiting its utility in hydrophilic environments.

Metabolic Stability :

  • Methyl groups often hinder oxidative metabolism by cytochrome P450 enzymes. The 1-methyl substitution in the target compound could extend its metabolic half-life compared to BG13465 .

Synthetic Complexity :

  • Introducing the 1-methyl group requires additional synthetic steps (e.g., alkylation or reductive amination), which may reduce yield or necessitate purification challenges compared to BG13465 .

Biological Activity

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular Formula C₁₈H₁₉N₃O₄S
Molecular Weight 360.4 g/mol
CAS Number 922005-09-2
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of tetrahydroquinoline have shown significant cytotoxic effects against various cancer cell lines. In vitro evaluations indicated that related compounds exhibited IC50 values ranging from 6.7 µM to 72.9 µM against different cancer types .

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been reported to bind tubulin with high affinity, disrupting microtubule dynamics and leading to cell cycle arrest.
  • Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages .

Study 1: Anticancer Efficacy

A study conducted on a series of tetrahydroquinoline derivatives showed that specific modifications in their structure significantly enhanced their anticancer activity. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window .

Study 2: Structure-Activity Relationship (SAR)

Research on the SAR of related compounds revealed that substituents on the quinoline ring could dramatically influence biological activity. The presence of a sulfonamide group was found to enhance solubility and bioavailability, crucial factors for effective drug design .

Q & A

Q. What are the established synthetic routes for 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide?

The compound is synthesized via a multi-step approach:

  • Sulfonamide coupling : Reacting 5-methylthiophene-2-sulfonyl chloride with the amine group of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane .
  • Intermediate purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using dioxane or methanol/water mixtures) to isolate the product .
  • Characterization : NMR (¹H/¹³C) to confirm regiochemistry, HPLC for purity (>95%), and mass spectrometry (ESI-MS) for molecular weight validation .

Q. How is X-ray crystallography applied to resolve the compound’s structure?

Single-crystal X-ray diffraction is performed using SHELX programs (e.g., SHELXL for refinement):

  • Crystal growth : Slow evaporation of saturated solutions in solvents like DMSO or ethanol .
  • Data collection : High-resolution datasets (e.g., Cu-Kα radiation, λ = 1.54178 Å) at low temperatures (100 K) to minimize thermal motion .
  • Refinement : Anisotropic displacement parameters for non-H atoms, and hydrogen atoms placed in calculated positions. Crystallographic data (e.g., CCDC number) are deposited in public databases .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s biological activity in cancer research?

  • In vitro screening : Testing against the NCI-60 cancer cell line panel, with dose-response curves (1 nM–100 μM) to determine IC₅₀ values .
  • Mechanistic studies : Apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
  • Structural analogs : Modifying the thiophene or tetrahydroquinoline moieties to assess structure-activity relationships (SAR) .

Q. How can synthetic yields be optimized for this compound?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, improving yields from <10% to >60% .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance sulfonamide formation compared to THF .
  • Temperature control : Reflux conditions (80–100°C) for 12–24 hours ensure complete reaction, monitored via TLC .

Q. What analytical challenges arise in detecting impurities or isomers?

  • HPLC-MS : C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) resolve sulfonamide diastereomers .
  • NMR NOESY : Identifies spatial proximity of methyl groups in the tetrahydroquinoline ring to confirm stereochemistry .
  • Chiral chromatography : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers if asymmetric synthesis is attempted .

Q. How are computational tools applied to predict the compound’s reactivity or binding modes?

  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with protein targets (e.g., kinases), using PDB structures (e.g., 8UM ligand in ) .
  • DFT calculations : Gaussian 16 optimizes geometry at the B3LYP/6-31G* level to predict electrophilic sites for functionalization .
  • ADMET prediction : SwissADME or pkCSM estimates pharmacokinetic properties (e.g., logP, BBB permeability) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.